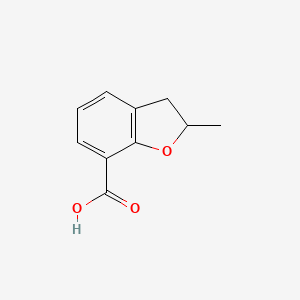

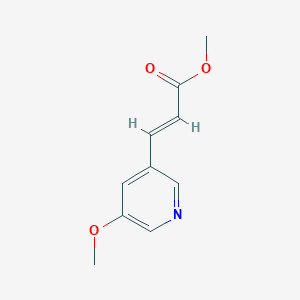

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

説明

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives has been explored through various methods. One approach involves the coupling of 2-vinylphenols with carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant, which allows for the formation of 3-acyloxy-2,3-dihydrobenzofurans under metal-free conditions . Another method includes a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes has been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids .

Molecular Structure Analysis

The molecular structure of dihydrobenzofuran derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction10. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Dihydrobenzofuran derivatives can undergo a variety of chemical reactions. For example, the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids involves reactions that have been evaluated for analgesic activity, demonstrating the potential of these compounds in drug development . The allylic substitution of 2-methylene-2,3-dihydrobenzofuran-3-ols with thiol derivatives is another reaction that can be either acid-catalyzed or radical-promoted, leading to the formation of 2-(thiomethyl)benzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofuran derivatives are influenced by their molecular structure. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. The papers discuss the potent hypolipidemic activity of certain 2,3-dihydrobenzofuran-2-carboxylic acids, highlighting their cholesterol- and triglyceride-lowering activity in animal models . The optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate also shed light on the stereoselective aspects of these compounds, which are important for their biological activity .

科学的研究の応用

Synthesis and Chemical Properties

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid and its related compounds have been the focus of various synthesis studies. For example, Senboku, Michinishi, and Hara (2011) demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical aryl radical generation process, highlighting the chemical versatility of these compounds (Senboku et al., 2011). Additionally, Yodo et al. (1988) explored the optical resolution and chiral synthesis of related methyl dihydrobenzofuran carboxylates, indicating their potential for producing optically active compounds (Yodo et al., 1988).

Biological Evaluation and Anticancer Potential

Significant research has been conducted on the anticancer properties of dihydrobenzofuran derivatives. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their potential as antitumor agents that inhibit tubulin polymerization. These compounds showed particular effectiveness against leukemia and breast cancer cell lines (Pieters et al., 1999).

Pharmaceutical Development

In the realm of drug development, Hosokawa et al. (1976) and Choi et al. (1993) reported on the synthesis of various dihydrobenzofuran derivatives, contributing to a better understanding of the potential pharmaceutical applications of these compounds (Hosokawa et al., 1976), (Choi et al., 1993).

Antimicrobial Applications

Research by Ravi et al. (2012) explored the antimicrobial potential of synthesized dihydrobenzofurans, finding moderate activity against various bacteria, indicating their potential use in antimicrobial therapies (Ravi et al., 2012).

Antitumor and Antiangiogenic Activity

Studies by Apers et al. (2002) demonstrated the antiangiogenic activity of synthetic dihydrobenzofuran lignans, particularly effective against cancer-related angiogenesis (Apers et al., 2002).

作用機序

Target of Action

The primary target of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives is the NAD+ binding site . This site is crucial for the function of various enzymes, including the poly(ADP-ribose)polymerase-1 (PARP-1), which plays a significant role in DNA repair and cellular stress responses .

Mode of Action

This compound interacts with its target by occupying the nicotinamide pocket of the NAD+ binding site . This interaction inhibits the activity of enzymes like PARP-1, thereby influencing various cellular processes .

Biochemical Pathways

Given its inhibitory effect on parp-1, it likely impacts theDNA repair pathways and cellular responses to stress

Result of Action

The inhibition of PARP-1 by this compound can lead to significant molecular and cellular effects. For instance, it may disrupt DNA repair processes, potentially leading to cell death. This makes the compound a potential candidate for the development of anticancer drugs .

将来の方向性

Benzofuran compounds, including “2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research in this area will likely focus on the discovery of new drugs and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

生化学分析

Biochemical Properties

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid has been evaluated as an inhibitor of poly (ADP-ribose)polymerase-1 (PARP-1) . It interacts with enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely due to the formation of an intramolecular hydrogen bond between the carboxamide hydrogen atoms and the ether oxygen atom of the compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown selective cytotoxicity in BRCA2-deficient DT40 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action is largely attributed to its ability to inhibit PARP-1 .

特性

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-4,6H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCCVMGTQFWJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31457-03-1 | |

| Record name | 7-Benzofurancarboxylic acid, 2,3-dihydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31457-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)